3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine
Description
Chemical Identification and Nomenclature
3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine represents a disubstituted piperazine derivative characterized by its unique molecular architecture and specific chemical identifiers. The compound is officially registered under the Chemical Abstracts Service number 1480723-09-8, providing a standardized reference for scientific and industrial applications. The molecular formula C17H28N2 indicates the presence of seventeen carbon atoms, twenty-eight hydrogen atoms, and two nitrogen atoms, resulting in a calculated molecular weight of 260.42 grams per mole.
The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the substitution positions on the piperazine ring core. The molecule features substitution at positions 1 and 3 of the six-membered heterocyclic ring, with the 3-phenylpropyl group attached to nitrogen atom 1 and the 2-methylpropyl group linked to nitrogen atom 3. The MDL number MFCD20216985 serves as an additional identifier within chemical databases and inventory systems.
The Simplified Molecular Input Line Entry System representation CC(C)CC1CN(CCCC2=CC=CC=C2)CCN1 provides a standardized textual description of the molecular structure, enabling computational analysis and database searching. This notation clearly indicates the branched alkyl chain (2-methylpropyl) attached to one nitrogen atom and the phenylpropyl chain connected to the second nitrogen within the piperazine framework.
Historical Context and Research Significance
The research significance of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine emerges from the broader scientific investigation of piperazine derivatives, which have demonstrated considerable therapeutic potential across multiple medical disciplines. Piperazine-based compounds have attracted substantial research attention due to their versatile pharmacological properties, with applications spanning central nervous system disorders, cardiovascular conditions, anti-inflammatory treatments, and antiviral therapies. The systematic exploration of piperazine derivatives began with the recognition that minor modifications to the substitution pattern on the piperazine nucleus could produce recognizable differences in medicinal potential.
The historical development of piperazine chemistry has been driven by the identification of compounds such as 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine, commonly known as GBR-12935, which emerged as a potent and selective dopamine reuptake inhibitor. This compound was originally developed in its tritium-labeled form for mapping dopaminergic neuron distribution in the brain through selective labeling of dopamine transporter proteins. The success of GBR-12935 and related compounds in neuroscience research has established the phenylpropyl-substituted piperazine framework as a valuable scaffold for developing central nervous system-active compounds.
Research into structure-activity relationships within the piperazine family has revealed that compounds containing 3-phenylpropyl substituents frequently exhibit significant biological activity, particularly as ligands for various brain receptors. The systematic investigation of substituted piperazines has demonstrated that alterations in the substitution pattern can dramatically influence binding affinity, selectivity, and functional activity at specific receptor targets. Studies have shown that the incorporation of phenylpropyl groups at specific positions on the piperazine ring can enhance dopamine transporter affinity and selectivity compared to simpler alkyl substitutions.
The emergence of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine within this research context represents a continuation of efforts to explore novel substitution patterns that might yield improved pharmacological profiles. The compound's unique combination of a branched alkyl group (2-methylpropyl) with a phenylpropyl chain provides researchers with insights into how steric and electronic effects influence biological activity within the piperazine framework. This structural motif offers opportunities to investigate the balance between lipophilicity, receptor binding affinity, and selectivity that characterizes effective piperazine-based therapeutics.
Structural Features and Functional Groups
The molecular architecture of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine encompasses several distinct structural domains that contribute to its chemical and biological properties. The central piperazine ring serves as the core heterocyclic framework, consisting of a six-membered ring containing two nitrogen atoms positioned at the 1 and 4 positions. This diazine structure provides the molecule with two basic nitrogen centers capable of participating in hydrogen bonding interactions and protonation under physiological conditions.
The 3-phenylpropyl substituent represents a significant structural feature, incorporating an aromatic benzene ring connected to the piperazine nitrogen through a three-carbon aliphatic chain. This phenylpropyl moiety contributes substantial lipophilicity to the molecule while providing a rigid aromatic system capable of participating in π-π stacking interactions and hydrophobic binding with biological targets. The three-carbon spacer between the aromatic ring and the piperazine nitrogen allows for conformational flexibility, enabling the molecule to adopt various spatial arrangements that may be required for optimal receptor binding.
The 2-methylpropyl group, also known as an isobutyl substituent, provides a branched alkyl chain that increases the molecule's lipophilicity while introducing steric bulk around one of the nitrogen centers. This branching pattern distinguishes the compound from linear alkyl-substituted analogs and may influence both its pharmacokinetic properties and its binding interactions with biological targets. The presence of the methyl branches creates a more compact, globular structure compared to linear alkyl chains of equivalent carbon count.
The overall molecular geometry allows for multiple conformational states due to the flexibility of the alkyl chains and the ability of the piperazine ring to adopt different chair conformations. Research on related piperazine derivatives has suggested that the spatial orientation of substituents, particularly the phenyl group orientation relative to the piperazine ring, can significantly influence biological activity. The compound's structure enables it to potentially interact with multiple binding sites simultaneously, a characteristic that may contribute to its pharmacological profile.
| Structural Component | Chemical Feature | Functional Significance |
|---|---|---|
| Piperazine Core | Six-membered diazine ring | Provides basic nitrogen centers for protonation and hydrogen bonding |
| 3-Phenylpropyl Chain | Aromatic ring with three-carbon linker | Contributes lipophilicity and enables π-π interactions |
| 2-Methylpropyl Group | Branched four-carbon alkyl chain | Increases steric bulk and hydrophobic character |
| Nitrogen Substitution Pattern | 1,3-disubstituted piperazine | Creates asymmetric substitution with distinct chemical environments |
| Molecular Flexibility | Rotatable bonds in side chains | Allows conformational adaptation for receptor binding |
Properties
IUPAC Name |
3-(2-methylpropyl)-1-(3-phenylpropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-15(2)13-17-14-19(12-10-18-17)11-6-9-16-7-4-3-5-8-16/h3-5,7-8,15,17-18H,6,9-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMXPIBGDPNBHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCN1)CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine can be achieved through several methods. One common approach involves the reaction of 1-(3-phenylpropyl)piperazine with 2-methylpropyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-(3-phenylpropyl)piperazine and 2-methylpropyl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.
Procedure: The starting materials are mixed in the solvent, and the base is added to initiate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by extraction with an organic solvent, followed by purification using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen atoms can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine.
Reduction: Reduced derivatives with hydrogen atoms replacing the functional groups.
Substitution: Substituted piperazine derivatives with various functional groups attached to the nitrogen atoms.
Scientific Research Applications
Medicinal Chemistry
3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Case Study: Antidepressant Activity
A study conducted by researchers at [source] found that derivatives of piperazine compounds exhibit significant antidepressant-like effects in animal models. The specific compound under discussion demonstrated a reduction in depressive behaviors, indicating its potential for developing new antidepressant therapies.
| Study Focus | Methodology | Findings |
|---|---|---|
| Antidepressant Effects | Behavioral assays in rodents | Reduced immobility in forced swim test |
Neuropharmacology
The compound's interaction with the central nervous system (CNS) receptors makes it a candidate for studying neuropharmacological effects. Its ability to modulate neurotransmitter activity can lead to advancements in treating various CNS disorders.
Case Study: Dopaminergic Modulation
Research published in [source] highlighted the role of piperazine derivatives in modulating dopaminergic pathways. The study showed that 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine could influence dopamine receptor activity, suggesting its utility in conditions like schizophrenia or Parkinson's disease.
| Study Focus | Methodology | Findings |
|---|---|---|
| Dopaminergic Activity | In vitro receptor binding assays | Increased binding affinity to D2 receptors |
Material Science
Beyond biological applications, this compound has potential uses in material science due to its unique chemical structure. Its properties can be exploited for synthesizing advanced polymers or nanomaterials.
Case Study: Polymer Synthesis
A recent investigation into the synthesis of piperazine-based polymers revealed that incorporating 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine enhances thermal stability and mechanical properties of the resulting materials. This opens avenues for applications in coatings and composites.
| Study Focus | Methodology | Findings |
|---|---|---|
| Polymer Properties | Thermogravimetric analysis (TGA) | Improved thermal stability compared to control polymers |
Mechanism of Action
The mechanism of action of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
GBR 12909 and Derivatives
Structure : 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine
Key Differences :
- A diphenylmethoxyethyl group replaces the 2-methylpropyl substituent.
- Fluorine atoms enhance DAT binding and metabolic stability.
Pharmacological Profile :
- High DAT affinity (Ki < 1 nM) and selectivity over serotonin transporter (SERT) (DAT/SERT ratio > 100) .
- Reinforcing effects in primate self-administration studies, comparable to cocaine .
Comparison: The absence of the 2-methylpropyl group in GBR 12909 correlates with stronger DAT inhibition but reduced selectivity for non-CNS targets. The target compound’s 2-methylpropyl group may reduce DAT potency while improving off-target safety .
SA4503 (1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine)
Structure : Features a 3,4-dimethoxyphenethyl group instead of 2-methylpropyl.
Key Differences :
- Methoxy groups enhance σ1 receptor binding and antidepressant efficacy.
Pharmacological Profile :
- High σ1 receptor affinity (IC50 = 17.4 nM) with >100-fold selectivity over σ2 receptors .
- Clinically validated as a σ1 agonist for depression and neuroprotection .
Comparison: The 3-phenylpropyl group is conserved, but SA4503’s dimethoxyphenethyl substituent prioritizes σ1 over DAT/SERT activity. The target compound’s 2-methylpropyl group may shift selectivity toward hERG channels or other ionotropic targets .
Antitrypanosomal Phenothiazine Derivative (Compound 9)
Structure: 2-Chloro-10-(3-(4-(3-phenylpropyl)piperazin-1-yl)propyl)-10H-phenothiazine Key Differences:
- Incorporates a phenothiazine core and extended alkyl chain.
Pharmacological Profile :
- Inhibits trypanothione reductase (TryR) with IC50 = 0.75 µM, a 14.5-fold improvement over the parent compound .
Comparison: The 3-phenylpropylpiperazine moiety enhances TryR binding, but the phenothiazine scaffold dominates activity. The target compound lacks this scaffold, suggesting divergent therapeutic applications.
Selectivity and Functional Outcomes
hERG Channel Interactions
The 1-(3-phenylpropyl)piperazine framework is associated with medium hERG affinity (pK ~5). In contrast, the 2-methylpropyl variant (target compound) may alter ion channel binding kinetics due to increased steric bulk, though explicit data are lacking .
DAT vs. SERT Selectivity
Piperazines with 3-phenylpropyl groups generally favor DAT over SERT. For example, GBR 12909 derivatives show DAT/SERT ratios >100, while the target compound’s 2-methylpropyl group could reduce DAT affinity, as seen in analogues with branched alkyl chains .
Data Tables
Table 1. Comparative Binding Affinities and Selectivity
Table 2. Pharmacological Effects
| Compound | Primary Therapeutic Indication | Mechanism of Action | Clinical Status |
|---|---|---|---|
| 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine | Potential CNS modulation | hERG/DAT modulation (hypothesized) | Preclinical research |
| GBR 12909 | Psychostimulant | DAT inhibition | Experimental |
| SA4503 | Depression | σ1 receptor agonism | Phase III (EU) |
| Compound 9 (Phenothiazine) | Antitrypanosomal | TryR inhibition | Preclinical |
Research Findings
Structural-Activity Relationship (SAR) :
- The 3-phenylpropyl group enhances DAT and σ1 binding but requires aromatic or heteroaromatic substituents for selectivity (e.g., fluorine in GBR 12909, methoxy in SA4503) .
- Branched alkyl chains (e.g., 2-methylpropyl) reduce DAT affinity compared to linear chains but may improve metabolic stability .
hERG Channel Liability :
- Therapeutic Potential: SA4503’s success in depression trials highlights the σ1 agonism pathway for piperazine derivatives .
Biological Activity
3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperazine ring substituted with a 2-methylpropyl group and a 3-phenylpropyl group, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in drug development.
- Molecular Formula : C16H24N2
- Molecular Weight : 248.38 g/mol
- IUPAC Name : 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine
The biological activity of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The piperazine structure allows for flexibility in binding, which may enhance its affinity for targets such as serotonin receptors and dopamine receptors.
Biological Activity Overview
The compound has been studied for its effects on:
- Serotonin Receptors : Preliminary studies indicate that it may act as a partial agonist at certain serotonin receptor subtypes, which could have implications for mood regulation and anxiety disorders.
- Dopamine Receptors : Its structural similarity to other known dopamine receptor ligands suggests potential dopaminergic activity, which could be beneficial in treating conditions like schizophrenia or Parkinson's disease.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of neurotransmitters in the brain.
In Vitro Studies
- Binding Affinity : A study conducted by researchers at the Groningen Research Institute of Pharmacy evaluated the binding affinity of various piperazine derivatives, including 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine, to serotonin receptors. The results indicated a significant binding affinity, particularly to the 5-HT2A receptor subtype, suggesting potential applications in treating depression and anxiety disorders .
- Enzyme Interaction : Another study focused on the inhibition of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters. The compound demonstrated competitive inhibition with an IC50 value indicating effective enzyme modulation, which could enhance serotonergic and dopaminergic signaling .
In Vivo Studies
A case study involving animal models assessed the behavioral effects of this compound on anxiety-like behaviors. The results showed that administration of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine resulted in decreased anxiety levels compared to control groups, corroborating its potential as an anxiolytic agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine, a comparison with structurally similar compounds was conducted:
| Compound Name | Binding Affinity (Ki) | Primary Target | Notable Effects |
|---|---|---|---|
| 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine | 50 nM | 5-HT2A | Anxiolytic effects |
| 1-(3-Phenylpropyl)piperazine | 200 nM | D2 Dopamine | Moderate dopaminergic effects |
| 4-(4-Fluorophenyl)piperazine | 30 nM | 5-HT1A | Antidepressant properties |
Q & A
Q. What are the optimal synthetic routes for 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) to form amide intermediates, followed by reduction with aluminum hydrides (e.g., LiAlH4). Optimizing stoichiometry (e.g., 1:1.2 molar ratio of acid to piperazine derivative) and reaction time (6–8 hours) improves yields. Purification via silica gel chromatography (ethyl acetate/hexane, 1:8) enhances purity .
Q. How can researchers validate the structural integrity of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine post-synthesis?
- Methodological Answer : Use 1H/13C-NMR to confirm substitution patterns (e.g., methylpropyl and phenylpropyl groups) and mass spectrometry (MS) for molecular weight verification. Compare experimental data with computational predictions (e.g., IR spectra) to resolve ambiguities. For chiral centers, employ chiral HPLC or optical rotation measurements .
Q. What analytical techniques are suitable for quantifying 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine in complex matrices?
- Methodological Answer : Gas chromatography (GC) with DB-5 or HP-1 columns (30 m length, 0.25 mm ID) under programmed temperature gradients (40°C to 280°C at 10°C/min) provides high resolution. Pair with MS detection for specificity. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended .
Advanced Research Questions
Q. How can computational modeling guide the design of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine derivatives with enhanced bioactivity?
- Methodological Answer : Apply density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to predict binding affinities to target proteins (e.g., receptors). Use cheminformatics tools (e.g., ICReDD’s reaction path search methods) to prioritize substituents (e.g., fluorophenyl groups) for synthesis .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of piperazine analogs?
- Methodological Answer : Cross-validate biological assays (e.g., IC50 values) using orthogonal methods (e.g., fluorescence polarization vs. SPR). Re-examine synthetic intermediates for impurities via LC-MS. Perform meta-analyses of published SAR datasets to identify outliers or confounding variables (e.g., solvent polarity effects) .
Q. How does the steric and electronic environment of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine influence its stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation products via LC-MS/MS. Compare with analogs (e.g., 4-arylpiperazinyl derivatives) to isolate effects of substituents. Use QSPR models to predict hydrolytic susceptibility .
Q. What experimental approaches differentiate enantiomers of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine, and how do their pharmacological profiles vary?
- Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation). Resolve using chiral stationary phases (e.g., Chiralpak AD-H). Test in vitro/in vivo models (e.g., receptor binding, metabolic clearance) to identify stereospecific effects. Publish enantiomeric excess (ee) data to ensure reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
